molecular formula C22H23N5O4 B450613 N'~1~-((E)-1-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-(4-NITROPHENYL)ACETOHYDRAZIDE

N'~1~-((E)-1-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-(4-NITROPHENYL)ACETOHYDRAZIDE

Cat. No.: B450613
M. Wt: 421.4g/mol
InChI Key: DNIRFTPLAPTQSW-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-{4-nitrophenyl}acetohydrazide is a complex organic compound that features a pyrazole ring, a methoxybenzylidene group, and a nitrophenylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-{4-nitrophenyl}acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-{4-nitrophenyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-{4-nitrophenyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-{4-nitrophenyl}acetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-{4-nitrophenyl}acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4g/mol

IUPAC Name

N-[(E)-[3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C22H23N5O4/c1-15-10-16(2)26(25-15)14-19-11-18(6-9-21(19)31-3)13-23-24-22(28)12-17-4-7-20(8-5-17)27(29)30/h4-11,13H,12,14H2,1-3H3,(H,24,28)/b23-13+

InChI Key

DNIRFTPLAPTQSW-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC)C

SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC)C

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC)C

Origin of Product

United States

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